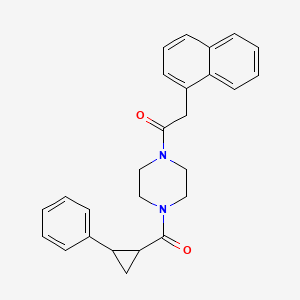![molecular formula C17H14FN3O4 B2491521 N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamid CAS No. 824980-26-9](/img/structure/B2491521.png)
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound "N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide" belongs to a class of compounds that exhibit a variety of biological activities. Research in similar compounds has shown potential in antitumor, antimicrobial, and other therapeutic applications due to their complex molecular architecture and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzaldehydes with o-aminothiophenol disulfides under reducing conditions, leading to a series of new 2-phenylbenzothiazoles with antitumor properties (Mortimer et al., 2006). Another method includes the condensation reaction between carbamimide and substituted benzoic acids (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies provide insights into the molecular structure, showcasing the crystalline nature and specific spatial arrangements that contribute to their biological activity. Single crystal XRD data confirmed the structure of similar synthesized compounds, elucidating their molecular geometry and intermolecular interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization and condensation, to form derivatives with enhanced biological activities. The presence of specific functional groups like oxadiazole rings and fluorobenzamide moieties significantly influences their reactivity and interaction with biological targets.
Physical Properties Analysis
The physical properties, such as solubility in polar organic solvents and thermal stability, are crucial for the pharmacological application of these compounds. They exhibit high thermal stability and are easily soluble in solvents like N-methylpyrrolidinone and pyridine, facilitating their application in biological studies and formulation development.
Chemical Properties Analysis
The chemical properties, including fluorescence and reactivity with biological targets, are influenced by the structural components of these compounds. The introduction of fluorine atoms and dimethylsilane groups has been shown to affect the antimicrobial and antifungal potency, highlighting the importance of chemical modifications in enhancing biological activity (Parikh & Joshi, 2014).
Wissenschaftliche Forschungsanwendungen
- Zum Beispiel zeigte Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-carboxylat eine hemmende Aktivität gegen das Influenzavirus A .
- Andere Derivate, wie 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)thiosemikarbazide, zeigten starke antivirale Wirkungen gegen das Coxsackie-Virus B4 .
- Neuroinflammation, die die Mikroglia-Aktivierung beinhaltet, spielt eine entscheidende Rolle bei diesen Erkrankungen .
- Diese Verbindungen könnten potenzielle therapeutische Optionen gegen Mycobacterium tuberculosis und Mycobacterium bovis bieten .
Antivirale Aktivität
NF-κB-Hemmung für die Krebsforschung
Retinoid-Kernmodulation
Entzündungshemmende Mediatoren
Antituberkulose-Aktivität
Einzigartige Herstellung von bioaktiven Verbindungen
Zusammenfassend lässt sich sagen, dass N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamid vielversprechend in verschiedenen Bereichen ist, von der antiviralen Forschung bis hin zu potenziellen therapeutischen Anwendungen. Forscher erforschen weiterhin seine vielseitigen Eigenschaften und ebnen so den Weg für neuartige therapeutische Möglichkeiten . Wenn Sie weitere Details benötigen oder weitere Fragen haben, zögern Sie bitte nicht, uns zu fragen! 😊
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various targets
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms . More research is required to elucidate the exact mode of action of this compound.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is required to determine the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have been found to have various molecular and cellular effects
Action Environment
It’s known that environmental factors can influence the action of similar compounds . More research is required to understand how environmental factors influence the action of this compound.
Eigenschaften
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-8-5-11(9-14(13)24-2)16-20-21-17(25-16)19-15(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEMYPZKFVILGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)
![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)
![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)
![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2491455.png)
![2-[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2491456.png)


![2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2491460.png)
